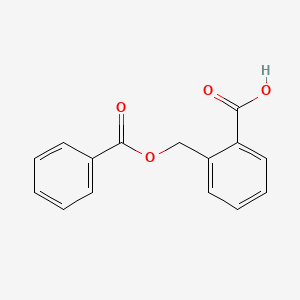

2-(Benzoyloxymethyl)benzoic acid

Descripción

Contextualization within the Benzoic Acid Derivative Landscape

Benzoic acid, the simplest aromatic carboxylic acid, and its derivatives are fundamental building blocks in organic chemistry. wikipedia.orgresearchgate.net They are naturally present in many plants and serve as precursors for the industrial synthesis of a wide array of organic substances. wikipedia.orgresearchgate.net The versatility of the benzoic acid structure stems from the reactivity of both the aromatic ring and the carboxylic acid group, allowing for a multitude of chemical modifications.

Derivatives are formed by substituting one or more hydrogen atoms on the benzene (B151609) ring or by modifying the carboxyl group. These modifications lead to a vast family of compounds with diverse properties and applications, ranging from food preservatives to active pharmaceutical ingredients. wikipedia.orgresearchgate.net 2-(Benzoyloxymethyl)benzoic acid is a specific type of derivative that combines two key functionalities:

The carboxylic acid group (-COOH) provides acidic properties and a site for reactions such as esterification, amidation, and salt formation. sigmaaldrich.com

This dual functionality distinguishes it from simpler derivatives like 2-benzoylbenzoic acid, which contains a ketone instead of an ester linkage, or acetylsalicylic acid (aspirin), where an acetoxy group is directly attached to the benzene ring. cymitquimica.commolport.com

Significance as a Molecular Scaffold and Intermediate in Chemical Synthesis

A molecular scaffold is a core structure upon which new functional groups can be added to build more complex molecules. This compound serves as a valuable scaffold due to its two reactive sites. chemimpex.com The carboxylic acid can be converted into other functional groups, while the ester can be hydrolyzed to reveal a hydroxymethyl group, which can then undergo further reactions.

Its primary significance, however, lies in its role as a chemical intermediate. chemimpex.com An intermediate is a molecule formed during the middle stages of a chemical reaction that is then used to synthesize the final product. This compound is utilized in the synthesis of more complex molecules, including other chemical reagents and potential pharmaceutical compounds. sigmaaldrich.com For example, it can be reacted with oxalyl chloride to form 2-(Benzoyloxymethyl)benzoyl chloride (BMBC), a more reactive acid chloride. sigmaaldrich.comsigmaaldrich.com This intermediate, BMBC, can then be used to create phosphonates and amides, demonstrating a clear synthetic pathway where this compound is a crucial stepping stone. sigmaaldrich.comsigmaaldrich.com

Overview of Key Academic Research Domains

The application of this compound is primarily documented in the following research areas:

Organic Synthesis and Methodology: The compound is used as a starting material or intermediate to develop new synthetic routes. sigmaaldrich.comsigmaaldrich.com Research in this area focuses on exploring its reactivity to create novel compounds with tailored properties. Its use in synthesizing derivatives like 2-Benzoyloxymethylbenzoic acid 4-nitrophenyl ester highlights its role in peptide synthesis and the creation of activated esters for forming amide bonds. sigmaaldrich.comsigmaaldrich.com

Pharmaceutical and Agrochemical Development: As an intermediate, it plays a role in the synthesis of various pharmaceutical and agrochemical agents. chemimpex.com Its structure can be incorporated into larger molecules being investigated for biological activity. While not typically an active ingredient itself, its presence as a precursor or a related substance during the synthesis of active compounds is significant.

Polymer and Materials Science: The compound is also used in the formulation of specialty polymers. chemimpex.com Its aromatic rings can contribute to thermal stability and mechanical strength in the final polymer structure. chemimpex.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-(benzoyloxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-14(17)13-9-5-4-8-12(13)10-19-15(18)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDENBWUYSUBCID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973805 | |

| Record name | 2-[(Benzoyloxy)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58249-83-5 | |

| Record name | 2-[(Benzoyloxy)methyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58249-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((Benzoyloxy)methyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058249835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Benzoyloxy)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(benzoyloxy)methyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Benzoyloxymethyl Benzoic Acid and Its Derivatives

Classical Synthetic Approaches

Traditional methods for synthesizing esters like 2-(Benzoyloxymethyl)benzoic acid typically involve direct reactions between carboxylic acids and alcohols or their activated derivatives. These techniques are well-documented and form the foundation of organic synthesis.

Esterification is a cornerstone of organic synthesis. The Fischer-Speier esterification, for instance, involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. tcu.edutcu.edu The equilibrium nature of this reaction often requires strategies to shift the balance toward the product, either by using an excess of one reactant or by removing water as it forms. tcu.edu

A more direct and often higher-yielding approach is acylation, particularly using a highly reactive acylating agent. A notable example is the Schotten-Baumann reaction, which has been modified for the synthesis of related compounds. For instance, the derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid is synthesized by reacting salicylic (B10762653) acid with 3-(chloromethyl)benzoyl chloride. nih.govresearchgate.net This reaction is facilitated by a base, such as pyridine, which acts as a catalyst by activating the benzoyl chloride. nih.gov The reaction can be significantly accelerated using microwave irradiation, reducing the reaction time to mere minutes. nih.govresearchgate.net

Table 1: Acylation Reaction for a this compound Derivative

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| Salicylic acid | 3-(Chloromethyl)benzoyl chloride | Pyridine | Acetone | 600 W Microwave, 5 min | 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid |

Condensation reactions, where two molecules join with the elimination of a smaller molecule like water, are fundamental to forming the ester linkage in this compound. A modern variation of this approach utilizes a dehydrating agent to facilitate the esterification between a carboxylic acid and an alcohol under mild conditions. For example, 2-methyl-6-nitrobenzoic anhydride (B1165640), in combination with triethylamine (B128534) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), enables the synthesis of various carboxylic esters from nearly equimolar amounts of the starting materials, achieving high yields and chemoselectivity. organic-chemistry.org

Another relevant classical strategy is the Friedel-Crafts reaction, typically used to prepare ortho-benzoylbenzoic acid from phthalic anhydride and benzene (B151609) with a Lewis acid catalyst like aluminum chloride. zenodo.org While this produces a ketone linkage rather than the ester-and-methylene bridge of the target compound, the underlying principles of electrophilic aromatic substitution are crucial in the synthesis of many aromatic intermediates. open.ac.uk The reaction of phthalic anhydride with substituted benzenes can, however, lead to a mixture of isomers, complicating purification. google.com

Contemporary and Sustainable Synthetic Methodologies

Modern synthetic chemistry emphasizes efficiency, atom economy, and sustainability. This has led to the development of one-pot protocols and advanced catalytic systems that streamline the synthesis of complex molecules.

One-pot synthesis, which involves multiple reaction steps in a single vessel without isolating intermediates, offers significant advantages in terms of time, resources, and yield. A one-pot method has been described for the synthesis of 2-(1-acyloxypentyl)benzoic acids. researchgate.net This process begins with the Grignard addition of n-butylmagnesium bromide to 2-formylbenzoic acid, forming a carboxylate/alkoxide dianion intermediate. This intermediate is then trapped in the same pot with an acylating reagent to yield the final product, demonstrating a convenient and higher-yielding alternative to traditional multi-step methods. researchgate.net

Similar one-pot strategies have been developed for synthesizing other related heterocyclic analogs, such as 2-oxazolines from carboxylic acids and 2-haloethylammonium salts using a triazine-based coupling reagent (DMT-MM). nih.gov These methods highlight a trend towards procedural simplification in organic synthesis.

Catalysts are pivotal in modern synthesis for enhancing reaction rates and selectivity. In the synthesis of 2-benzoylbenzoic acid, a precursor to many related structures, an improved catalytic system involves pre-reacting an imidazole (B134444) organic compound with anhydrous aluminum chloride. google.com This forms a more effective catalyst 'A', which is then used in the reaction between phthalic anhydride and excess benzene at 70–80 °C, resulting in significantly higher yields compared to using anhydrous aluminum chloride alone. google.com

Thiamine (Vitamin B1) has also been employed as a catalyst in the benzoin (B196080) condensation of benzaldehyde (B42025), a reaction that produces an alpha-hydroxy ketone, which is a key precursor for various multi-step syntheses. libretexts.org This demonstrates the use of non-toxic, readily available catalysts in key synthetic transformations.

Table 2: Comparison of Catalytic Methods for Benzoylbenzoic Acid Synthesis

| Catalyst System | Reactants | Temperature | Yield | Reference |

|---|---|---|---|---|

| Anhydrous Aluminum Chloride | Phthalic anhydride, Benzene | 70 °C | 23% | google.com |

| Imidazole + Anhydrous Aluminum Chloride (Catalyst A) | Phthalic anhydride, Benzene | 70-80 °C | Significantly Higher | google.com |

Synthesis of Precursor Molecules and Related Intermediates

The synthesis of this compound is contingent on the availability of its precursors. The primary building blocks are typically a derivative of 2-hydroxy- or 2-(hydroxymethyl)benzoic acid and a benzoyl derivative.

The preparation of benzoic acid itself can be achieved through the alkaline hydrolysis of an ester like ethyl benzoate (B1203000), followed by acidification. youtube.com The hydrolysis, often conducted under reflux with sodium hydroxide (B78521), initially produces the sodium salt of the acid (sodium benzoate), which then precipitates as benzoic acid upon treatment with a strong acid like HCl. youtube.com

For more complex structures, intermediates like 2-benzoylbenzoic acids are often prepared via the Friedel-Crafts acylation of benzene with phthalic anhydride. zenodo.org An alternative route to substituted 2-benzoylbenzoic acids involves the acid-catalyzed hydrolysis of 3,3-diphenylphthalides. Heating the phthalide (B148349) in aqueous acetic acid under reflux yields the desired 2-benzoylbenzoic acid, which can often be isolated simply by cooling the reaction mixture. google.com This method avoids the complexities and isomeric mixtures associated with the direct acylation of substituted aromatics. google.com

Design and Synthesis of Structural Analogs and Functionalized Derivatives

The structural framework of this compound offers multiple sites for chemical modification. The primary reactive sites are the carboxylic acid group and the benzyl (B1604629) ester. These sites allow for the creation of a diverse library of compounds, including esters, amides, and more complex hybrid molecules, by leveraging well-established synthetic protocols.

The carboxylic acid moiety of this compound is the principal handle for synthesizing ester and amide derivatives. These reactions typically involve the activation of the carboxyl group followed by nucleophilic attack by an alcohol or an amine.

Esterification: Ester derivatives can be readily prepared by reacting this compound with a variety of alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. mdpi.com This classic Fischer-Speier esterification is a direct and effective method. Alternatively, for more sensitive alcohol substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. The synthesis of methyl benzoate compounds from various benzoic acids using solid acid catalysts like titanium zirconium has also been reported, offering a recoverable and environmentally friendlier option. mdpi.com

Amidation: The synthesis of amides from this compound can be achieved through several reliable methods. One common approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting 2-(benzoyloxymethyl)benzoyl chloride can then be treated with a primary or secondary amine to form the corresponding amide. Another widely used method is one-pot condensation, where the carboxylic acid and amine are reacted in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like N-hydroxysuccinimide (NHS) to improve yields and minimize side reactions. google.comgoogle.com Stoichiometric amounts of TiCl₄ have also been shown to mediate the direct condensation of benzoic acids and amines to form amides with high purity and yield. nih.gov

The following table summarizes representative synthetic routes for these derivatives.

| Derivative Type | General Reaction Scheme | Reagents and Conditions | Notes |

|---|---|---|---|

| Ester | R-OH + this compound → 2-(benzoyloxymethyl)benzoyl Ester | 1. Alcohol (e.g., Methanol, Ethanol) 2. Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC) 3. Reflux or room temperature, depending on the method. mdpi.com | Fischer esterification is a common and cost-effective method. Solid acid catalysts offer a green alternative. mdpi.com |

| Amide | R₁R₂-NH + this compound → 2-(benzoyloxymethyl)benzamide | 1. Amine (Primary or Secondary) 2. Coupling Agent (e.g., DCC, EDC/NHS) or conversion to acyl chloride (SOCl₂) followed by amine addition. google.comgoogle.com 3. Anhydrous solvent (e.g., DCM, DMF) at 0°C to room temperature. | The use of coupling agents is prevalent for its mild conditions and broad substrate scope. rsc.org A specific hydrazide derivative has been documented. uni.lu |

Beyond simple ester and amide formation at the carboxyl group, the functional groups of this compound can undergo further transformations to yield a wider array of derivatives.

Modification of the Carboxylic Acid: The carboxylic acid can be reduced to a primary alcohol, yielding [2-(hydroxymethyl)phenyl]methyl benzoate. This transformation is typically accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃·THF). The resulting alcohol can then serve as a new point of attachment for other moieties.

Modification of the Ester: The benzoyl ester linkage can be cleaved through hydrolysis under basic conditions (e.g., using sodium hydroxide) to unmask the hydroxymethyl group, producing 2-(hydroxymethyl)benzoic acid. This intermediate is valuable as it allows for the introduction of different acyl groups via esterification, effectively enabling transesterification of the parent molecule.

Modifications of the Aromatic Rings: While less common, the two phenyl rings can also be functionalized. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially introduce substituents onto the rings, though controlling the regioselectivity might be challenging. The presence of the existing substituents will direct incoming groups to specific positions on each ring.

Hybrid molecules, which combine distinct structural motifs into a single compound, are of significant interest in drug discovery. The this compound scaffold can be covalently linked to various heterocyclic and polycyclic systems.

Triazole Hybrids: 1,2,3-Triazole and 1,2,4-triazole (B32235) moieties are common in medicinal chemistry. Hybrid compounds can be synthesized by coupling this compound with an amino-functionalized triazole. nih.govresearchgate.net The reaction typically proceeds via standard amide bond formation, using coupling agents or the acyl chloride method, to link the benzoic acid group to the triazole's amino group. mdpi.com Scalable methods for producing 2-(2H-1,2,3-triazol-2-yl)benzoic acids have been developed, which could be adapted for more complex structures. researchgate.net

Coumarin (B35378) Hybrids: Coumarins are a class of benzopyrone compounds found in many natural products. scielo.org.za To create a coumarin hybrid, this compound can be activated and then reacted with a hydroxy- or amino-substituted coumarin. For instance, reacting 2-(benzoyloxymethyl)benzoyl chloride with 4-hydroxycoumarin (B602359) or an aminocoumarin would yield an ester- or amide-linked hybrid molecule, respectively. researchgate.netmdpi.com

Anthracene (B1667546) Derivatives: Anthracene is a polycyclic aromatic hydrocarbon that can be incorporated into larger molecules. The synthesis of an anthracene hybrid would involve reacting this compound with a functionalized anthracene, such as aminoanthracene. The resulting amide linkage connects the two molecular fragments. Studies on 2-anthryl substituted benzimidazole (B57391) derivatives have demonstrated methods for creating such complex aromatic compounds and studying their properties. researchgate.net

Spectroscopic and Crystallographic Characterization of 2 Benzoyloxymethyl Benzoic Acid

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of 2-(Benzoyloxymethyl)benzoic acid is 256.25 g/mol , corresponding to its empirical formula C₁₅H₁₂O₄. sigmaaldrich.com While mass spectra for related compounds like 2-benzoylbenzoic acid and various benzoic acid derivatives are documented, a specific mass spectrum and detailed fragmentation pattern for this compound were not found in the search results. nih.govnist.govnist.govdocbrown.inforesearchgate.netresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Experimental IR and FTIR spectra specifically for this compound are not available in the provided search results. However, the spectra of related compounds like benzoic acid show characteristic absorption bands. docbrown.infoznaturforsch.comnist.gov For instance, the IR spectrum of benzoic acid typically displays a broad O-H stretching vibration from the carboxylic acid group around 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching vibration between 1680-1700 cm⁻¹. docbrown.info It would be expected that this compound would show characteristic peaks for its ester and carboxylic acid functional groups.

Raman Spectroscopy

Detailed Raman spectroscopic data specifically for this compound are not readily found in current literature. However, the Raman spectrum of the compound can be predicted by analyzing the spectra of its parent structures, benzoic acid and its derivatives. Raman spectroscopy provides insight into the vibrational modes of a molecule, which are sensitive to its structure and intermolecular interactions. researchgate.net

For benzoic acid and related compounds, the Raman spectra exhibit several characteristic peaks. ias.ac.in Key vibrational modes include C=O stretching, C=C aromatic ring stretching, and C-H stretching. ias.ac.inepa.gov In a study of benzoic acid, salicylic (B10762653) acid, and o-phthalic acid, the C=O stretching modes were observed in the region of 1600-1700 cm⁻¹, while aromatic C=C stretching modes appear between 1580 cm⁻¹ and 1620 cm⁻¹. ias.ac.in The C-H stretching vibrations are typically found in the 2800–3300 cm⁻¹ range. ias.ac.in

For this compound, one would expect to observe characteristic peaks corresponding to both the benzoic acid and the benzoyl ester functionalities. The spectrum would likely show two distinct carbonyl (C=O) stretching vibrations: one for the carboxylic acid group and another for the ester group. The presence of additional non-bonded interactions, influenced by the substituted groups, can also affect the vibrational properties. ias.ac.in

Table 1: Representative Raman Peaks for Benzoic Acid Derivatives ias.ac.in

| Vibrational Mode | Benzoic Acid (cm⁻¹) | Salicylic Acid (cm⁻¹) | o-Phthalic Acid (cm⁻¹) |

| C=O Stretch | ~1655 | ~1659 | ~1688 |

| C=C Aromatic Stretch | ~1603 | ~1612 | ~1588 |

| C-H Stretch | ~3070 | ~3082 | ~3077 |

Note: This table provides comparative data from related compounds to infer the expected spectral regions for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of this compound, as determined by UV-Vis spectroscopy, have not been specifically documented. However, the UV-Vis spectra of benzoic acid and its esters are well-characterized and serve as an excellent reference. acs.org Benzoic acid derivatives typically display three characteristic absorption bands in the ultraviolet region, designated as the A, B, and C bands. researchgate.net These bands arise from π→π* electronic transitions within the benzene (B151609) ring and the carbonyl group.

For benzoic acid in an aqueous solution, the main absorption peaks are found at approximately 230 nm (B-band) and 274 nm (C-band). researchgate.net The presence of an ester group, such as in this compound, would be expected to influence the position and intensity of these absorption maxima. Studies on various benzoic acid esters show that the specific substitution pattern and the nature of the ester group can cause shifts in the absorption bands. academie-sciences.frscience-softcon.de The combination of the benzoic acid chromophore and the benzoyl chromophore in the target molecule would likely result in a complex spectrum with overlapping bands.

Table 2: Characteristic UV-Vis Absorption Bands for Benzoic Acid researchgate.net

| Absorption Band | Wavelength (λmax) |

| B-band | ~230 nm |

| C-band | ~274 nm |

Note: This table shows data for the parent benzoic acid molecule to provide context for the expected absorption of this compound.

X-ray Crystallography and Solid-State Structure Analysis

While a specific crystal structure determination for this compound is not available in public databases, extensive crystallographic studies on benzoic acid and its derivatives provide a solid foundation for predicting its solid-state behavior. niscpr.res.inresearchgate.netniscpr.res.in

The molecular structure of this compound consists of a benzoic acid moiety substituted at the 2-position with a benzoyloxymethyl group. X-ray crystallography would reveal precise bond lengths, bond angles, and torsion angles. For many benzoic acid derivatives, the crystal structure is determined using single-crystal X-ray diffraction. niscpr.res.in This technique provides definitive information about the spatial arrangement of atoms in the crystal lattice, including the unit cell dimensions and space group symmetry. For example, the crystal structure of 4-iodobenzoic acid shows that it crystallizes in the solid state as hydrogen-bonded dimers. wikipedia.org

A hallmark of the crystal structure of carboxylic acids is the formation of hydrogen-bonded dimers. ias.ac.in In the case of benzoic acid, two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups, forming a centrosymmetric dimer. ias.ac.inwikipedia.org It is highly probable that this compound would exhibit a similar hydrogen-bonding motif, linking the carboxylic acid groups of two separate molecules.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a well-documented phenomenon for many organic molecules, including derivatives of benzoic acid. ias.ac.in Different polymorphs of a compound can exhibit different physical properties. Although no specific studies on the polymorphism of this compound have been reported, it is a possibility that should be considered. The existence of different crystalline phases would depend on factors such as solvent of crystallization, temperature, and pressure.

Computational and Theoretical Investigations of 2 Benzoyloxymethyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a principal tool for investigating the molecular geometry and electronic properties of organic molecules. For derivatives of benzoic acid, DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(2d,p)), have been successfully employed to optimize molecular structures and predict spectroscopic properties. vjst.vnmdpi.com

The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be elucidated through DFT. The MEP is particularly useful for identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack. actascientific.com

Table 1: Selected Theoretical Geometric Parameters for a Benzoic Acid Derivative

| Parameter | Value |

| C-C (phenyl ring) | 1.3948 - 1.4543 Å |

| C-N-C bond angle | 128.37° |

| C-N bond distance | 1.3898 - 1.3950 Å |

| O-H bond distance | 0.9809 Å |

Ab Initio and Semi-Empirical Quantum Mechanical Approaches

Ab initio methods, Latin for "from the beginning," are computations based on first principles without the use of experimental data. wikipedia.orglibretexts.org Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a hierarchical way to approach the exact solution of the Schrödinger equation. wikipedia.orgresearchgate.net For benzoic acid and its derivatives, ab initio calculations have been used to determine stable conformers and their relative energies. researchgate.net For example, theoretical studies on 2-hydroxybenzoic acid using HF and MP2 methods identified multiple stable conformers, with one being significantly lower in energy due to intramolecular hydrogen bonding. researchgate.net

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations, making them computationally less expensive and suitable for larger molecules. wikipedia.org Methods like CNDO/2, INDO, and NDDO fall under this category. wikipedia.org While faster, their accuracy is dependent on the molecule under study being similar to those in the database used for parameterization. wikipedia.org

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics simulations are a powerful computational tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations can track the movements of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions.

Classical MD simulations have been used to investigate the behavior of benzoic acid in various environments, including in confined spaces. unimi.itrsc.org These studies have shown that confinement can significantly impact the collective dynamics of the liquid, leading to an increase in viscosity and a slowing of rotational correlation times. unimi.it Such simulations can also reveal how the molecule's conformation is influenced by its surroundings and can identify preferential binding modes and intermolecular interactions, such as hydrogen bonding and hydrophobic interactions. nih.gov For instance, in protein-benzoic acid complexes, MD simulations have identified strong binding interactions stabilized by hydrogen bonds and hydrophobic contacts. nih.gov

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is intimately linked to its chemical reactivity. Theoretical descriptors derived from quantum chemical calculations can quantify this relationship.

Frontier Molecular Orbital (FMO) Theory and Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. uwosh.edu A smaller gap suggests that the molecule is more polarizable and more reactive.

For benzoic acid derivatives, the HOMO and LUMO energies can be calculated using DFT methods. scielo.org.za These calculations reveal that charge transfer can occur within the molecule upon excitation. mdpi.com The analysis of FMOs helps in predicting the sites of electrophilic and nucleophilic attack and understanding reaction mechanisms. wikipedia.org

Table 2: Frontier Molecular Orbital Energies for a Benzoic Acid Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The specific values can vary depending on the computational method and basis set used. The presented data is illustrative for a generic benzoic acid derivative.

Theoretical Electron Transfer Rate Constants

The rate of electron transfer (ET) is a fundamental parameter in many chemical and biological processes. Theoretical models, such as Marcus theory, can be used to predict ET rate constants. These models relate the rate constant to the driving force of the reaction and the reorganization energy.

Studies on substituted naphthylmethyl esters of benzoic acids have shown that the rate of intramolecular electron transfer can be significantly influenced by substituents on the aromatic rings. researchgate.net The electron-transfer rates can be correlated with Hammett parameters, providing a quantitative understanding of the substituent effects. researchgate.net Theoretical calculations of ET rates often involve determining the electronic coupling between the donor and acceptor and the reorganization energy associated with the structural changes upon electron transfer. While direct theoretical calculations of electron transfer rate constants for 2-(Benzoyloxymethyl)benzoic acid were not found in the provided search results, the principles from related systems are applicable. The rate of such processes is crucial in understanding photochemical reactions and the behavior of the molecule in redox environments.

Thermochemical and Energetic Property Prediction

The prediction of thermochemical and energetic properties is a cornerstone of computational chemistry, allowing for the assessment of a molecule's stability and the energy changes associated with its chemical transformations. For this compound, these predictions can help in understanding its potential reaction pathways and intrinsic stability.

Bond Dissociation Energy (BDE) is a critical thermochemical parameter that quantifies the energy required to break a specific covalent bond in a molecule homolytically, resulting in the formation of two radical fragments. pearson.com It is a direct measure of bond strength. pearson.com The calculation of BDEs is instrumental in predicting the reactivity of a compound, as weaker bonds are more likely to be the sites of chemical reactions.

For this compound, several key bonds are of interest for BDE analysis, including the ester C-O bond, the benzylic C-O bond, and various C-H and C-C bonds within the aromatic rings. The BDE values for these bonds would provide a detailed map of the molecule's chemical stability. A lower BDE for a particular bond would indicate a higher susceptibility to cleavage under thermal or photochemical conditions.

Despite the importance of this parameter, specific computational studies detailing the Bond Dissociation Energies for this compound were not identified in the surveyed literature. Theoretical calculations would be necessary to determine these values and to fully characterize the molecule's bond strength profile.

Table 1: Key Bonds in this compound for BDE Analysis

| Bond Type | Location in the Molecule | Significance for Reactivity |

| C-O (ester) | Between the carbonyl carbon and the oxygen of the benzoyloxy group. | Cleavage could lead to the formation of benzoate (B1203000) and a substituted benzyl (B1604629) radical. |

| C-O (benzyl) | Between the methylene (B1212753) group and the oxygen of the benzoyloxy group. | A relatively weaker bond, its cleavage is often a key step in the reactions of similar compounds. |

| O-H (acid) | In the carboxylic acid functional group. | The strength of this bond influences the acidity (pKa) of the molecule. |

| C-H (benzyl) | In the methylene bridge. | These bonds can be susceptible to radical abstraction. |

| C-C (aromatic) | Within the two benzene (B151609) rings. | Generally strong and stable, requiring significant energy for cleavage. |

The Adiabatic Ionization Potential (AIP) is the minimum energy required to remove an electron from a molecule in its ground vibrational state to form a cation, also in its ground vibrational state. It is a fundamental measure of a molecule's ability to undergo oxidation and is crucial for understanding its electronic behavior, particularly in the context of electron transfer reactions and mass spectrometry.

The AIP of this compound would be influenced by its electronic structure, including the presence of two aromatic rings and electron-withdrawing and -donating groups. The carboxylic acid and benzoyloxy groups can affect the electron density distribution across the molecule, thereby influencing the energy required for ionization.

As with BDE, specific computational studies providing the Adiabatic Ionization Potential for this compound were not found in the available literature. Quantum chemical calculations would be required to predict this value and to gain a deeper understanding of the molecule's redox properties.

Prediction of Physico-Chemical Properties (e.g., pKa values)

Computational methods are widely used to predict various physico-chemical properties that are essential for understanding a compound's behavior in different environments. For this compound, a key property is its acid dissociation constant (pKa), which measures the strength of the carboxylic acid group.

The pKa value is a critical determinant of a molecule's ionization state at a given pH. This, in turn, influences its solubility, lipophilicity, and ability to interact with biological targets. For a carboxylic acid, a lower pKa value indicates a stronger acid. The pKa of a substituted benzoic acid is influenced by the electronic effects of its substituents. pearson.com

For this compound, a computationally predicted pKa value has been reported. This prediction provides a valuable estimate of its acidic strength, which is expected to be in a similar range to other benzoic acid derivatives. oup.com

Table 2: Predicted Physico-Chemical Property of this compound

| Property | Predicted Value | Significance |

| pKa | 3.74 ± 0.36 | Indicates that it is a moderately strong organic acid, slightly stronger than benzoic acid (pKa ≈ 4.20). oup.comnih.gov This acidity is due to the electron-withdrawing nature of the substituents on the benzoic acid core. |

Mechanistic Studies of Reactions Involving 2 Benzoyloxymethyl Benzoic Acid

Elucidation of Reaction Pathways and Transition States

The reaction pathways of 2-(benzoyloxymethyl)benzoic acid are largely dictated by the phenomenon of neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.org In many of its reactions, particularly hydrolysis, the ortho-carboxylic acid group plays a crucial role in facilitating the cleavage of the ester bond. This intramolecular catalysis leads to reaction rates that are significantly higher than those of its meta and para isomers, where such intramolecular assistance is not possible.

The elucidation of these pathways often involves studying the kinetics and products of the reaction and comparing them to analogous systems that lack the participating group. For instance, the hydrolysis of this compound can be compared to that of methyl benzoate (B1203000) or the para-substituted analogue, 4-(benzoyloxymethyl)benzoic acid. The observed rate enhancement in the ortho isomer provides strong evidence for intramolecular catalysis.

The transition states in these reactions are of considerable interest. In the case of intramolecularly catalyzed hydrolysis, the reaction proceeds through a cyclic transition state. For example, in the hydrolysis of aspirin (B1665792) (acetylsalicylic acid), a well-studied analogue, the neighboring carboxyl group acts as a nucleophile, attacking the ester carbonyl to form a transient tetrahedral intermediate via a cyclic transition state. acs.orgdocumentsdelivered.com A similar mechanism is expected for this compound.

Computational studies, often employing density functional theory (DFT), are powerful tools for elucidating the structures and energies of these transition states. While specific DFT studies on this compound are not abundant in the literature, calculations on similar ortho-substituted benzoic acid esters have provided valuable insights. nih.gov These studies help to map out the potential energy surface of the reaction, identifying the lowest energy pathway and the structure of the key transition states. For the intramolecularly catalyzed hydrolysis of an ortho-ester, the transition state would involve the formation of a five- or six-membered ring as the carboxylate attacks the ester carbonyl. The stability of this cyclic transition state is a key factor in the rate enhancement observed. The structure of the transition states for ester hydrolysis and esterification are presumed to lead to a tetrahedral intermediate. rsc.org

Investigation of Catalytic Processes and Kinetics

The study of catalytic processes involving this compound primarily revolves around the intramolecular catalysis by the ortho-carboxylic acid group. The kinetics of these reactions provide quantitative measures of the catalytic efficiency.

The hydrolysis of esters with neighboring participating groups, such as aspirin and its derivatives, has been extensively studied to understand these kinetic profiles. researchgate.netrsc.orgresearchgate.net The hydrolysis of such esters often exhibits a pH-rate profile that is characteristic of intramolecular catalysis. At low pH, the carboxylic acid is protonated and can act as a general acid catalyst. In the neutral to moderately acidic pH range, the carboxylate anion can act as a powerful intramolecular nucleophile, leading to a significant rate enhancement. acs.orgacs.org

The kinetics of the hydrolysis of this compound can be followed by monitoring the appearance of one of the products, such as benzoic acid or 2-(hydroxymethyl)benzoic acid, over time. The reaction is expected to follow pseudo-first-order kinetics under conditions where the concentration of the attacking nucleophile (e.g., water or hydroxide (B78521) ion) is in large excess.

The table below presents hypothetical kinetic data for the hydrolysis of this compound compared to its para-isomer, illustrating the expected rate enhancement due to intramolecular catalysis.

Table 1: Hypothetical First-Order Rate Constants (k_obs) for the Hydrolysis of Isomeric (Benzoyloxymethyl)benzoic Acids at 25°C

| Compound | pH | k_obs (s⁻¹) | Relative Rate |

| This compound | 7.0 | 1.5 x 10⁻⁴ | 1000 |

| 4-(Benzoyloxymethyl)benzoic acid | 7.0 | 1.5 x 10⁻⁷ | 1 |

The data in this hypothetical table showcases the significant rate acceleration anticipated for the ortho-isomer due to the participation of the neighboring carboxyl group.

Furthermore, external catalysts can also influence the reactions of this compound. For instance, the esterification of benzoic acid with alcohols is often catalyzed by strong acids like sulfuric acid. acs.org In the context of this compound, its formation via the esterification of 2-(hydroxymethyl)benzoic acid with benzoic acid would likely be subject to similar acid catalysis. The kinetics of such a reaction would be expected to be second order, depending on the concentrations of both the carboxylic acid and the alcohol.

Mechanistic Insights into Ester Hydrolysis and Transesterification

The hydrolysis of the ester functional group in this compound can proceed through several mechanistic pathways, with the dominant pathway being highly dependent on the reaction conditions, particularly the pH.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Proton transfer and subsequent elimination of 2-(hydroxymethyl)benzoic acid regenerates the catalyst and yields benzoic acid. A key feature in the hydrolysis of this compound is the potential for the neighboring carboxylic acid to act as an intramolecular general acid catalyst, protonating the leaving group and facilitating its departure.

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as hydroxide ion, the ester undergoes saponification. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the benzyloxide anion as the leaving group to form benzoic acid. The benzyloxide anion is subsequently protonated by the solvent or upon workup.

However, the most significant mechanistic feature for this compound is the intramolecular nucleophilic catalysis by the neighboring carboxylate group, which is particularly effective in neutral or slightly acidic to basic conditions. acs.orgacs.org In this pathway, the deprotonated carboxylate group acts as an internal nucleophile, attacking the ester carbonyl to form a cyclic anhydride (B1165640) intermediate (a derivative of phthalic anhydride). This anhydride is highly reactive and is rapidly hydrolyzed by water to yield the final products, 2-(hydroxymethyl)benzoic acid and benzoic acid. This intramolecular pathway is often much faster than the corresponding intermolecular reaction. acs.org

Transesterification:

Transesterification involves the conversion of one ester into another by reaction with an alcohol. This reaction can be catalyzed by either an acid or a base. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. For this compound, transesterification with an alcohol (R'OH) would lead to the formation of a new benzyl (B1604629) ester and 2-(hydroxymethyl)benzoic acid. The intramolecular catalytic participation of the ortho-carboxylic acid group can also play a role in accelerating this process.

Photochemical Reaction Mechanisms and Photo-Induced Processes

The photochemical behavior of this compound is of interest due to the presence of two chromophores: the benzoic acid and the benzyl benzoate moieties. Upon absorption of ultraviolet (UV) light, the molecule can undergo a variety of photo-induced processes.

The primary photochemical reaction anticipated for this compound is the cleavage of the benzyl-oxygen bond (a type of α-cleavage). rsc.org Irradiation with UV light can excite the molecule to a higher electronic state (singlet or triplet), leading to the homolytic cleavage of the C-O bond of the ester. This process would generate a benzoyl radical and a 2-(carboxy)benzyl radical.

Once formed, these radical intermediates can undergo a variety of subsequent reactions:

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules to form stable products. For example, the benzoyl radical can abstract a hydrogen to form benzaldehyde (B42025), and the 2-(carboxy)benzyl radical can abstract a hydrogen to form 2-methylbenzoic acid.

Decarboxylation: The 2-(carboxy)benzyl radical could potentially undergo decarboxylation (loss of CO₂) to form a benzyl radical, although this may require higher energy conditions. nih.gov

Recombination: The radicals can recombine with each other or with other radicals present in the system to form a variety of dimeric or other coupling products.

Oxidation: In the presence of oxygen, the radical intermediates can be trapped to form peroxy radicals, leading to a cascade of oxidative reactions and the formation of various oxygenated products, including benzoic acid and other degradation products. researchgate.net

Studies on the photolysis of benzyl benzoate have shown the formation of products such as benzaldehyde and benzoic acid, which are consistent with the formation of a benzoyl radical intermediate. researchgate.net Similar products would be expected from the photolysis of this compound.

Furthermore, photo-induced decarboxylation of benzoic acid derivatives is a known process, often mediated by photocatalysts. nih.gov It is conceivable that under certain photochemical conditions, this compound could undergo decarboxylation of the carboxylic acid group.

Exploration of Chemical Reactivity and Selectivity

The chemical reactivity of this compound is a composite of the reactivities of its constituent functional groups, significantly modulated by their ortho-positioning.

Reactions of the Carboxylic Acid Group:

The carboxylic acid moiety can undergo typical reactions such as esterification, as discussed previously, and conversion to an acid chloride. Reaction with thionyl chloride (SOCl₂) or oxalyl chloride would convert the carboxylic acid group to the corresponding acid chloride, 2-(benzoyloxymethyl)benzoyl chloride. This acid chloride is a versatile intermediate for the synthesis of amides and other esters.

Reactions of the Ester Group:

The ester group can be hydrolyzed or transesterified as detailed in section 5.3. The enhanced reactivity due to intramolecular catalysis is a key feature.

Selectivity:

The ortho-positioning of the two functional groups introduces a high degree of selectivity into the reactions of this compound. For instance, during hydrolysis, the intramolecular pathway is highly favored over intermolecular attack, demonstrating high regioselectivity.

In reactions involving the carboxylic acid, the bulky benzoyloxymethyl group can exert steric hindrance, potentially influencing the approach of reagents to the carboxyl group. Conversely, the carboxylic acid group can influence the reactivity at the benzylic position through electronic effects and by acting as a directing group in certain reactions.

The selectivity of photochemical reactions can also be influenced by the substitution pattern. The presence of the ortho-carboxyl group may affect the excited-state properties of the molecule and the subsequent fragmentation pathways, potentially leading to a different product distribution compared to unsubstituted benzyl benzoate.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

The bifunctional nature of 2-(Benzoyloxymethyl)benzoic acid makes it a highly adaptable building block in organic chemistry. The presence of a reactive carboxylic acid and an ester linkage on a stable benzene (B151609) ring structure allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

Synthesis of Fine Chemicals and Intermediates

As an intermediate, this compound and its structural relatives, like 2-benzoylbenzoic acids, are valuable in producing a range of fine chemicals. A notable application is in the synthesis of chromogenic phthalide (B148349) compounds, which are used as color formers in thermal marking and carbonless duplicating systems google.com. The synthesis process often involves the reaction of a 2-benzoylbenzoic acid with various aromatic compounds to produce the final phthalide dye google.com. This highlights the role of the benzoylbenzoic acid scaffold as a key intermediate that enables the creation of a wide array of color formers from a single, versatile precursor google.com.

Furthermore, the broader class of benzoic acids serves as a raw material for producing essential industrial chemicals such as benzoyl chloride and phenol nih.gov. Derivatives can also be converted into corresponding acid chlorides, which are then reacted with other molecules, such as aminobenzenesulfonamides, to synthesize new sulfonamide derivatives researchgate.net.

| Precursor Compound Class | Application / Product |

| Substituted 2-Benzoylbenzoic Acids | Chromogenic Phthalide Compounds (Dyes) google.com |

| Benzoic Acid | Benzoyl Chloride, Phenol nih.gov |

| Phenoxymethyl Benzoyl Chlorides | Sulfonamide Derivatives researchgate.net |

Precursors for the Synthesis of Specialized Chemical Entities (e.g., pharmaceuticals and agrochemicals)

The molecular framework of this compound is particularly relevant in the field of medicinal chemistry. Various derivatives have been synthesized and investigated for their potential as active pharmaceutical ingredients (APIs). These compounds often serve as precursors or key intermediates in the synthesis of new therapeutic agents endotherm-lsm.com.

Research has focused on developing novel salicylic (B10762653) acid derivatives to create potential alternatives to existing drugs like acetylsalicylic acid (aspirin) nih.govresearchgate.net. For instance, compounds such as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid and 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid have been synthesized and studied for their analgesic properties nih.govresearchgate.netnih.gov. The synthesis of these molecules often involves modifying the phenolic group of salicylic acid through acylation, demonstrating a common strategy for creating new drug candidates nih.gov.

The benzoic acid scaffold is recognized as a fundamental building block in a wide variety of synthetic bioactive molecules researchgate.net. It is a core component in drugs with diverse therapeutic actions, including diuretics and analgesics researchgate.net. This versatility underscores the importance of benzoic acid derivatives as precursors for specialized chemical entities in the pharmaceutical sector nih.govresearchgate.net.

| Derivative of this compound | Investigated Therapeutic Area |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | Analgesic, Anti-inflammatory nih.govresearchgate.net |

| 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid | Analgesic nih.gov |

| 2-(2-Methyl-benzyloxymethyl)-benzoic acid | Pharmaceutical Intermediate endotherm-lsm.com |

Contributions to Polymer Chemistry and Materials Science

In the realm of materials science, this compound and related compounds contribute to the creation of advanced polymers with tailored properties. Their functional groups can be exploited to develop functional materials, participate in polymerization processes, and form dynamic polymer networks.

Application in the Development of Functional Polymeric Materials

Benzoic acid and its derivatives can be incorporated into polymer structures to create functional materials. One approach involves using them as ligands to build metal-organic frameworks (MOFs), which are porous materials with applications in sensing and gas storage nih.gov. For example, 2,4-bis-(triazol-1-yl)benzoic acid has been used as a primary ligand to self-assemble novel complexes with unique optical properties nih.gov.

Another application is the creation of co-crystalline phases with polymers. Benzoic acid can be included in the crystalline channels of syndiotactic polystyrene (sPS), where it can exist as a dimer or as isolated molecules depending on the crystalline form of the polymer mdpi.com. This demonstrates a method for integrating small molecules into a polymer matrix to modify its properties. Furthermore, related hydroxy-benzoic acids, such as salicylic acid, can be polymerized with other monomers like formaldehyde and o-cresol to form specific polymers epa.gov.

Role in Photoinitiator Systems (for related compounds)

While not this compound itself, structurally related compounds like 2-benzoylbenzoic acid and other benzophenone derivatives are well-known for their application as photoinitiators in polymer chemistry cymitquimica.com. These molecules can absorb UV light, which initiates the free-radical polymerization of various monomers, a process essential for UV-curable inks, coatings, and adhesives cymitquimica.comnih.gov.

Esters and amides derived from p-benzoylbenzoic acid are specifically designed as photoinitiators for curing ethylenically unsaturated compounds upon exposure to actinic radiation google.com. The benzophenone moiety is a common feature in many complex photoinitiators used in industrial applications, including those suitable for food contact materials under specific conditions google.comeupia.org. The efficacy of these systems relies on the generation of free radicals that drive the polymerization process researchgate.net.

Integration into Vitrimer-like Elastomers

Vitrimers are a class of polymers that combine the properties of thermoplastics and thermosets, featuring dynamic covalent networks (DCNs) that allow the material to be reprocessed and self-healed nih.gov. These networks rely on reversible bond-exchange reactions.

While direct integration of this compound into vitrimers is not extensively documented, its functional groups—an ester and a carboxylic acid—provide potential handles for such applications. The ester group could theoretically participate in transesterification reactions, a common exchange mechanism in polyester-based vitrimers. The carboxylic acid could be modified to introduce other functional groups capable of dynamic covalent bond formation, such as disulfide bonds found in lipoic acid-based vitrimer-like elastomers nih.gov. The development of these materials often involves a multi-step process, including polymerization, modification with a molecule capable of dynamic bonding, and subsequent crosslinking nih.gov. The presence of multiple reactive sites on this compound makes it a candidate for future exploration in the design of novel DCNs and vitrimer-like materials.

Development of Advanced Chemical Probes and Sensors

The development of highly selective and sensitive chemical probes and sensors is crucial for detecting and quantifying specific analytes in complex environments. While the direct application of this compound as a primary component in chemosensors is not extensively documented in publicly available research, the broader class of benzoic acid derivatives has been investigated for such purposes. The principles underlying these applications provide a framework for understanding the potential of this compound in this domain.

Design of Chemosensors for Specific Analytes

Utilization in Fluorescent Donor–Acceptor Systems

Fluorescent donor-acceptor systems are fundamental to the development of advanced chemical probes, particularly those based on Förster Resonance Energy Transfer (FRET). nih.govnih.gov In such systems, a donor fluorophore, upon excitation, can transfer its energy to a nearby acceptor molecule non-radiatively. The efficiency of this transfer is highly dependent on the distance between and the spectral overlap of the donor and acceptor.

Theoretical studies have been conducted on [(benzoyloxy)methyl]anthracene derivatives, which share a structural motif with this compound. These studies investigated the fluorescence properties of donor-acceptor systems where the anthracene (B1667546) unit acts as the fluorophore (donor) and various substituted phenyl rings on the benzoyloxy group act as the acceptor. The research explored how different electron-withdrawing or electron-donating substituents on the phenyl ring influence the rate of electron transfer, which in turn affects the fluorescence quenching of the anthracene donor. These theoretical investigations provide insights into how the electronic properties of the benzoyl group can be tuned to modulate the photophysical characteristics of a donor-acceptor pair.

Furthermore, the phenomenon of fluorescence quenching by benzoic acid itself has been studied. rsc.orgamanote.com The mechanism of quenching can occur through hydrogen bonding or electron transfer, depending on the nature of the excited molecule. rsc.org This fundamental understanding of the quenching capabilities of benzoic acid derivatives is crucial for designing sophisticated fluorescent probes where the binding of an analyte could disrupt these interactions and restore fluorescence, leading to a "turn-on" sensor.

Application as Photocleavable Protecting Groups (Caging Groups)

Photocleavable protecting groups, also known as caging groups, are chemical moieties that can be removed from a molecule upon irradiation with light, typically of a specific wavelength. This allows for the precise spatial and temporal control over the release of a bioactive compound or a reactive species. While the direct use of this compound as a photocleavable protecting group is not prominently featured in the available literature, the photochemistry of related benzoic acid esters provides a basis for its potential in this area.

The general principle involves attaching the protecting group to a functional group of a target molecule, rendering it inactive. Upon exposure to light, the protecting group undergoes a photochemical reaction that leads to its cleavage, thereby releasing the active molecule. The efficiency of this process is determined by factors such as the quantum yield of the photolysis reaction and the wavelength of light required for cleavage. For biological applications, the use of longer wavelengths is often preferred to minimize cell damage.

Research on the photoenolization of compounds like the methyl ester of 2-(2-methyl benzoyl) benzoic acid has shed light on the photochemical pathways that can lead to the release of an alcohol moiety. nih.gov The process involves the formation of a photoenol intermediate which can then undergo intramolecular lactonization to release the protected alcohol. The lifetime of the photoenol is a critical factor in determining the efficiency of the release. These studies on related benzoic acid derivatives highlight the potential for designing photocleavable protecting groups based on the this compound scaffold.

Methodological Development in Analytical Chemistry for Research Purposes

The accurate quantification and analysis of chemical compounds are essential for research and quality control. High-performance liquid chromatography (HPLC) and spectrophotometry are two of the most widely used analytical techniques for this purpose. While specific, validated methods for this compound are not extensively detailed in the available literature, a wealth of information exists for the analysis of benzoic acid and its derivatives, which provides a strong foundation for developing methods for this specific compound.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. A typical HPLC method for benzoic acid and its derivatives involves a reversed-phase column (e.g., C18), a mobile phase consisting of a mixture of an aqueous buffer (such as acetate or phosphate) and an organic solvent (like methanol or acetonitrile), and a UV detector for detection. upb.roresearchgate.netthaiscience.infoust.eduresearchgate.nethelixchrom.comugm.ac.idekb.egusda.gov

The development and validation of an HPLC method are critical to ensure its accuracy, precision, and reliability. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). ekb.eg

For instance, a validated HPLC method for the determination of benzoic acid and sorbic acid in noodles utilized a C18 column with a mobile phase of 0.05 M ammonium acetate (pH 4.4) and methanol (60:40, v/v) at a flow rate of 1 mL/min, with UV detection at 234 nm. thaiscience.info The validation of this method demonstrated good linearity, accuracy, and precision. thaiscience.info

The table below summarizes typical validation parameters for HPLC methods developed for benzoic acid, which would be analogous for a method tailored to this compound.

| Validation Parameter | Typical Value for Benzoic Acid Analysis | Reference |

| Linearity (Concentration Range) | 5-200 µg/mL | thaiscience.info |

| Correlation Coefficient (r²) | > 0.999 | thaiscience.info |

| Limit of Detection (LOD) | 0.42 µg/mL | thaiscience.info |

| Limit of Quantitation (LOQ) | 1.14 µg/mL | thaiscience.info |

| Accuracy (Recovery) | 85.61 - 102.04% | thaiscience.info |

| Precision (RSD) | < 2% | thaiscience.info |

Chromatographic and Spectrophotometric Detection Techniques

In addition to HPLC with UV detection, other detection techniques can be coupled with chromatography for the analysis of benzoic acid derivatives. A diode array detector (DAD) provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. upb.ro Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) offers high sensitivity and selectivity, allowing for the definitive identification of compounds based on their mass-to-charge ratio. njit.edunih.gov

Spectrophotometry is another valuable tool for the quantification of benzoic acid and its derivatives. researchgate.netgoogle.comnih.govresearchgate.net UV-visible spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. For benzoic acid, the maximum absorbance (λmax) is typically observed around 230 nm in methanol. researchgate.net A spectrophotometric method can be developed by creating a calibration curve of absorbance versus concentration for a series of standard solutions. This technique is often simpler and faster than chromatography but may be less specific if other compounds in the sample absorb at the same wavelength.

A comparative study of HPLC, spectrophotometric, and titration methods for the determination of benzoic acid in food products highlighted the strengths and limitations of each technique. researchgate.net The RP-HPLC method was found to be suitable for detecting concentrations as low as 1 µg/mL, while the UV-visible spectrophotometric method was applicable in the range of 1-10 µg/mL. researchgate.net

The following table outlines key parameters for the spectrophotometric detection of benzoic acid.

| Parameter | Value | Reference |

| λmax (in Methanol) | 230 nm | researchgate.net |

| Linearity Range | 1 - 10 µg/mL | researchgate.net |

| Correlation Coefficient (r) | 0.9995 | researchgate.net |

| Recovery | 97.25 - 99.54% | researchgate.net |

These established analytical methodologies for benzoic acid provide a robust starting point for the development and validation of specific methods for the analysis of this compound in various research and industrial applications.

Impurity Profiling and Quality Control in Research Samples

The purity of a research sample of this compound is paramount to ensure the reliability and reproducibility of experimental results in chemical synthesis and materials science. A thorough impurity profile analysis is a critical component of quality control. Impurities can originate from starting materials, side reactions during synthesis, or degradation of the product. The identification and quantification of these impurities are essential for establishing the purity of a given batch and for optimizing reaction and purification protocols.

The synthesis of this compound typically involves the esterification of 2-(hydroxymethyl)benzoic acid with benzoyl chloride. This process can lead to several potential impurities that must be monitored.

Potential Impurities in this compound Synthesis:

| Impurity Name | Potential Source |

| 2-(Hydroxymethyl)benzoic acid | Unreacted starting material |

| Benzoyl chloride | Unreacted starting material |

| Benzoic acid | Hydrolysis of benzoyl chloride |

| Phthalide | Intramolecular cyclization of 2-(hydroxymethyl)benzoic acid or the final product |

| Dibenzoic acid anhydride (B1165640) | Reaction between two molecules of benzoic acid or benzoyl chloride and water |

Detailed Research Findings

High-Performance Liquid Chromatography (HPLC):

Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a primary technique for assessing the purity of this compound. A C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent such as acetonitrile or methanol. The gradient elution mode is often preferred to achieve optimal separation of the main compound from its more polar and less polar impurities.

A typical HPLC method for a related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been used to determine its pharmacokinetic properties, demonstrating the suitability of HPLC-DAD (Diode Array Detection) for analyzing such structures nih.gov. The UV detector is usually set at a wavelength where both the analyte and its potential impurities exhibit significant absorbance, often around 230-280 nm, corresponding to the benzoyl and benzoic acid chromophores. The retention time of the main peak is compared with that of a reference standard, and the peak areas are used to quantify the purity and the levels of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Both ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound and the identification of impurities.

¹H NMR: The proton NMR spectrum of the pure compound will show characteristic signals for the aromatic protons of both the benzoate (B1203000) and the benzoic acid moieties, as well as a singlet for the methylene (B1212753) protons of the -CH₂-O- group. The presence of unreacted 2-(hydroxymethyl)benzoic acid would be indicated by the corresponding signals for its methylene and hydroxyl protons. Benzoic acid would appear as a distinct set of aromatic signals. The integration of these signals allows for the quantification of the respective species.

¹³C NMR: The carbon NMR spectrum provides complementary information, with distinct chemical shifts for the carbonyl carbons of the ester and the carboxylic acid, the methylene carbon, and the aromatic carbons. This can be particularly useful for identifying isomeric impurities or degradation products.

Mass Spectrometry (MS):

Mass spectrometry, often coupled with a chromatographic technique (LC-MS or GC-MS), is a powerful tool for identifying and confirming the structure of impurities, even at trace levels. Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can provide structural information about the molecule and its impurities. For instance, the fragmentation of a related compound, benzoic acid, has been well-studied and can serve as a reference for identifying related impurities chemicalbook.comnist.gov.

By employing a combination of these analytical techniques, a comprehensive impurity profile of a research sample of this compound can be established. This rigorous quality control ensures that the material is suitable for its intended advanced applications in chemical synthesis and materials science.

Perspectives and Future Research Trajectories

Exploration of Novel Synthetic Routes and Derivatization Strategies

The development of efficient, scalable, and sustainable synthetic methods is paramount for advancing the study and application of 2-(Benzoyloxymethyl)benzoic acid. While classical esterification methods are established, future research will likely focus on more sophisticated and atom-economical approaches.

Key research directions include:

Catalytic Innovations: Moving beyond traditional catalysts like pyridine, research into novel organocatalysts or metal-based catalysts could offer higher yields, improved selectivity, and milder reaction conditions. For instance, the use of N,N'-dicyclohexylcarbodiimide (DCC) with a dimethylaminopyridine (DMAP) catalyst has been effective for synthesizing other benzoic acid derivatives and could be optimized for this specific compound. researchgate.net

Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more scalable, and highly controlled production. This approach can minimize reaction times and improve product purity by precisely managing parameters like temperature and stoichiometry.

Biocatalysis: The use of enzymes, such as lipases, could provide an environmentally benign route for the synthesis, offering high chemo- and regioselectivity under mild conditions, thus reducing the need for protecting groups and minimizing waste.

Derivatization Strategies: A significant area of future work lies in the synthesis of a diverse library of derivatives. This can be achieved by modifying either the benzoic acid or the benzoyl moiety. For example, derivatives of salicylic (B10762653) acid have been reacted with various benzoyl chlorides to produce compounds with specific biological activities, such as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid. nih.gov This modular approach allows for the fine-tuning of the molecule's physicochemical and biological properties.

| Synthetic Strategy | Key Reactants | Potential Catalysts/Reagents | Anticipated Advantages |

|---|---|---|---|

| Microwave-Assisted Schotten-Baumann Reaction | 2-(Hydroxymethyl)benzoic acid, Benzoyl chloride | Pyridine | Rapid reaction times, potentially higher yields. nih.gov |

| DCC/DMAP Coupling | 2-(Hydroxymethyl)benzoic acid, Benzoic acid | N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | High efficiency for esterification under mild conditions. researchgate.net |

| Ugi Multicomponent Reaction | Benzoic acid, an isocyanide, an amine, and an aldehyde/ketone | None (reaction proceeds upon mixing) | Creates diverse and complex derivatives in a single step. nih.gov |

| Enzymatic Esterification | 2-(Hydroxymethyl)benzoic acid, Benzoic acid or an ester | Immobilized Lipase | High selectivity, environmentally friendly, mild conditions. |

Advanced Spectroscopic and Structural Elucidation Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and interaction with other molecules. While standard techniques provide basic characterization, advanced methods can offer unprecedented detail.

Future research should leverage:

Solid-State NMR (ssNMR): For characterizing the compound in its solid, crystalline form, ssNMR can provide detailed information about molecular packing and intermolecular interactions, which is often challenging to obtain from solution-state NMR alone. This can be particularly useful for studying polymorphism. ucl.ac.uk

Advanced Mass Spectrometry: Techniques like Ion Mobility-Mass Spectrometry (IM-MS) can separate isomers and conformers, providing information on the molecule's three-dimensional shape in the gas phase. Predicted Collision Cross Section (CCS) values can be calculated and compared to experimental data for increased confidence in structural assignments. uni.lu

Single-Crystal X-ray Diffraction: Obtaining high-quality single crystals remains a primary goal for unambiguous structural determination. researchgate.net Future work should focus on exploring various crystallization conditions to overcome challenges like twinning. researchgate.net Analysis of the resulting crystal structures provides precise bond lengths, angles, and details of intermolecular forces, such as hydrogen bonding and π-stacking, which govern the material's bulk properties. ucl.ac.uknih.govnih.gov

| Technique | Information Obtained | Research Relevance |

|---|---|---|

| FTIR Spectroscopy | Identification of functional groups (C=O, C-O, O-H) and hydrogen bonding. ucl.ac.uk | Confirmation of synthesis and study of intermolecular interactions. |

| 1H and 13C NMR | Elucidation of the carbon-hydrogen framework and molecular connectivity. ucl.ac.uk | Standard characterization for purity and structural verification. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Determination of molecular weight and fragmentation patterns. researchgate.net | Identification and confirmation of the compound and its byproducts. |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, crystal packing. researchgate.netnih.gov | Unambiguous structural proof and understanding of solid-state properties. |

Synergistic Integration of Computational and Experimental Studies

The combination of computational chemistry and experimental work offers a powerful paradigm for accelerating research. In silico studies can guide experimental design, rationalize observed phenomena, and predict molecular properties, thereby saving time and resources.

Future synergistic studies should focus on: